Cas no 89677-01-0 (4-(3-aminopropyl)-1,3-thiazol-2-amine dihydrochloride)

4-(3-aminopropyl)-1,3-thiazol-2-amine dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 4-(3-Aminopropyl)-1,3-thiazol-2-amine dihydrochloride
- 4-(3-aminopropyl)-1,3-thiazol-2-amine dihydrochloride
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- MDL: MFCD13186149
- Inchi: 1S/C6H11N3S.2ClH/c7-3-1-2-5-4-10-6(8)9-5;;/h4H,1-3,7H2,(H2,8,9);2*1H
- InChI Key: BHCHUXXNTHWMGJ-UHFFFAOYSA-N
- SMILES: S1C=C(CCCN)N=C1N.[H]Cl.[H]Cl
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
4-(3-aminopropyl)-1,3-thiazol-2-amine dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB216601-10 g |
4-(3-Aminopropyl)-1,3-thiazol-2-amine dihydrochloride; 95% |
89677-01-0 | 10g |
€675.10 | 2023-02-05 | ||
abcr | AB216601-25 g |
4-(3-Aminopropyl)-1,3-thiazol-2-amine dihydrochloride; 95% |
89677-01-0 | 25g |
€1,253.00 | 2023-02-05 | ||
abcr | AB216601-25g |
4-(3-Aminopropyl)-1,3-thiazol-2-amine dihydrochloride, 95%; . |
89677-01-0 | 95% | 25g |
€869.70 | 2025-02-17 | |
eNovation Chemicals LLC | Y1236311-5g |
4-(3-aminopropyl)-1,3-thiazol-2-amine dihydrochloride |
89677-01-0 | 95% | 5g |
$315 | 2024-06-06 | |
1PlusChem | 1P00J1OW-1g |
4-(3-aminopropyl)-1,3-thiazol-2-amine dihydrochloride |
89677-01-0 | 95% | 1g |
$61.00 | 2025-03-01 | |
A2B Chem LLC | AI87856-5g |
4-(3-aminopropyl)-1,3-thiazol-2-amine dihydrochloride |
89677-01-0 | 95% | 5g |
$212.00 | 2024-04-19 | |
A2B Chem LLC | AI87856-1g |
4-(3-aminopropyl)-1,3-thiazol-2-amine dihydrochloride |
89677-01-0 | 95% | 1g |
$61.00 | 2024-04-19 | |
eNovation Chemicals LLC | Y1236311-1g |
4-(3-aminopropyl)-1,3-thiazol-2-amine dihydrochloride |
89677-01-0 | 95% | 1g |
$125 | 2025-02-28 | |
eNovation Chemicals LLC | Y1236311-1g |
4-(3-aminopropyl)-1,3-thiazol-2-amine dihydrochloride |
89677-01-0 | 95% | 1g |
$125 | 2024-06-06 | |
1PlusChem | 1P00J1OW-5g |
4-(3-aminopropyl)-1,3-thiazol-2-amine dihydrochloride |
89677-01-0 | 95% | 5g |
$212.00 | 2025-03-01 |
4-(3-aminopropyl)-1,3-thiazol-2-amine dihydrochloride Related Literature
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
Additional information on 4-(3-aminopropyl)-1,3-thiazol-2-amine dihydrochloride
Introduction to 4-(3-aminopropyl)-1,3-thiazol-2-amine dihydrochloride (CAS No. 89677-01-0)
4-(3-aminopropyl)-1,3-thiazol-2-amine dihydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 89677-01-0, is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This heterocyclic amine derivative has garnered attention due to its structural complexity and potential biological activities, making it a subject of extensive research in drug discovery and development.
The molecular structure of 4-(3-aminopropyl)-1,3-thiazol-2-amine dihydrochloride consists of a thiazole core substituted with an amino group at the 2-position and a propyl chain linked to the 4-position via an amine functional group. The presence of both thiazole and amine moieties imparts unique chemical properties that make this compound a versatile scaffold for designing novel therapeutic agents. The dihydrochloride salt form enhances its solubility in aqueous solutions, facilitating its use in biological assays and pharmaceutical formulations.
In recent years, there has been growing interest in thiazole derivatives due to their broad spectrum of biological activities. Thiazole rings are commonly found in numerous bioactive molecules, including antibiotics, antifungals, and anti-inflammatory agents. The incorporation of an amino group into the thiazole framework can modulate the pharmacokinetic and pharmacodynamic properties of the compound, potentially leading to improved therapeutic efficacy.
One of the most compelling aspects of 4-(3-aminopropyl)-1,3-thiazol-2-amine dihydrochloride is its potential as a lead compound for further derivatization. Researchers have been exploring various modifications to the core structure to enhance specific biological targets. For instance, studies have shown that derivatives of this compound exhibit inhibitory activity against certain enzymes and receptors involved in inflammatory pathways. This has prompted investigations into its potential applications in treating chronic inflammatory diseases.
Moreover, the propyl chain extending from the thiazole ring provides a handle for further functionalization, allowing chemists to introduce additional pharmacophores or improve metabolic stability. Such modifications are crucial for optimizing drug-like properties, including bioavailability, tissue distribution, and elimination half-life. The dihydrochloride salt form also contributes to better handling and storage stability, which are essential factors in pharmaceutical development.
Recent advancements in computational chemistry and high-throughput screening have accelerated the process of identifying promising candidates like 4-(3-aminopropyl)-1,3-thiazol-2-amine dihydrochloride. These techniques enable researchers to predict binding affinities and metabolic profiles with high accuracy, thereby shortening the time required for hit-to-drug development. The integration of machine learning algorithms has further enhanced the efficiency of virtual screening, allowing for rapid identification of compounds with desired biological activities.
The biological activity profile of 4-(3-aminopropyl)-1,3-thiazol-2-amine dihydrochloride has been studied in various cellular and animal models. Preliminary findings suggest that this compound interacts with multiple targets relevant to human health. For example, it has shown promise in inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators of inflammation. Additionally, its interaction with certain ion channels has been explored as a potential therapeutic strategy for neurological disorders.
In vitro studies have demonstrated that 4-(3-aminopropyl)-1,3-thiazol-2-amine dihydrochloride exhibits dose-dependent effects on selected cell lines. These effects include modulation of cell proliferation, apoptosis, and migration—mechanisms that are critical in understanding its potential therapeutic applications. The compound’s ability to influence these processes makes it a valuable candidate for further investigation in oncology research.
The synthesis of 4-(3-aminopropyl)-1,3-thiazol-2-amine dihydrochloride involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to achieve high yields and purity levels necessary for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex thiazole framework efficiently.
Quality control and analytical characterization are paramount when dealing with pharmaceutical intermediates like 4-(3-aminopropyl)-1,3-thiazol-2-amine dihydrochloride. Modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely used to confirm structural integrity and assess purity levels. These methods provide essential data for regulatory submissions and ensure compliance with industry standards.
The future prospects of 4-(3-aminopropyl)-1,3-thiazol-2-amine dihydrochloride hinge on continued research efforts aimed at elucidating its mechanism of action and optimizing its pharmacological properties. Collaborative initiatives between academic institutions and pharmaceutical companies are likely to drive innovation in this field. By leveraging interdisciplinary approaches—combining medicinal chemistry with computational biology—scientists can accelerate the translation of laboratory findings into clinical applications.
In conclusion,4-(3-aminopropyl)-1,3-thiazol-2-amine dihydrochloride (CAS No. 89677-01-0) represents a promising candidate for therapeutic development due to its unique structural features and demonstrated biological activities. Its potential applications span multiple therapeutic areas, underscoring its importance as a research tool in modern medicinal chemistry. As scientific understanding evolves,this compound is poised to contribute significantly to advancements in human health care.
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